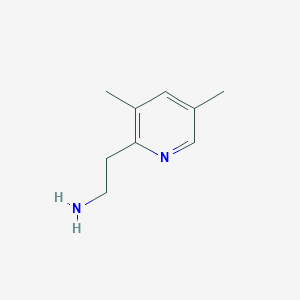

2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is a chemical compound with the molecular weight of 150.22 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is 1S/C9H14N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3-4,10H2,1-2H3 .Physical And Chemical Properties Analysis

2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is a liquid at room temperature .Scientific Research Applications

Curing Parameters and Properties in Acrylic Resins

Tertiary aromatic amines, including 2-(3,5-Dimethylpyridin-2-yl)ethan-1-amine, play a crucial role as activators in the benzoyl peroxide/amine system for curing acrylic resins. This process is vital in the production of biomedical applications like denture resins or acrylic bone cements. The review by Vázquez, Levenfeld, and Román (1998) highlights the kinetics, mechanism, activation energy of the reaction, and discusses toxicity and leaching data related to its use in biomedical contexts. The study emphasizes the significance of considering the temperature of the surroundings on the curing parameters of cements prepared with such amines due to the potential thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Degradation by Pseudomonas Species

The catabolism of biogenic amines by Pseudomonas species demonstrates the potential of these bacteria to degrade amines, including 2-(3,5-Dimethylpyridin-2-yl)ethan-1-amine, as carbon and energy sources. Luengo and Olivera (2020) discuss the pathways utilized by various Pseudomonas species (P. putida, P. aeruginosa, P. entomophila, P. fluorescens) to degrade biogenic amines. This research underlines the biotechnological applications of genetically modified microbes to eliminate biogenic amines from various sources, showcasing the importance of understanding these catabolic pathways for environmental microbiology and potential industrial applications (Luengo & Olivera, 2020).

Safety and Hazards

properties

IUPAC Name |

2-(3,5-dimethylpyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXKTKDZZDMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)

![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)

![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)

![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)